![molecular formula C8H8Br2N2 B1435542 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1949816-38-9](/img/structure/B1435542.png)
6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Overview
Description
6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound with the CAS Number: 1949816-38-9 . It has a molecular weight of 291.97 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C8H8Br2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, 1,5-naphthyridines in general can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 291.97 .Scientific Research Applications
Biological and Therapeutic Applications
The 1,8-naphthyridine scaffold, which includes compounds like 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine, has been extensively studied for its diverse biological activities. These compounds have demonstrated a wide range of biological properties, making them potent scaffolds in therapeutic and medicinal research. Notable activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Moreover, 1,8-naphthyridine derivatives have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities, among others. This broad spectrum of biological activities highlights the significance of these compounds in drug discovery and pharmaceutical chemistry (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015; Gurjar & Pal, 2018).
Environmental Impact and Degradation Products
Research into the environmental impact of halogenated compounds, which include derivatives of naphthyridine such as this compound, has revealed the presence of halogenated carbazoles in environmental samples. These emerging contaminants have been shown to be persistent and possess dioxin-like toxicological potential. Studies have explored the anthropogenic origins of these compounds, suggesting that their presence in the environment could be linked to the production of halogenated indigo dyes, among other sources. The findings indicate a potential environmental pathway through which derivatives of naphthyridine might enter and impact ecosystems (Parette, McCrindle, McMahon, Pena-Abaurrea, Reiner, Chittim, Riddell, Voss, Dorman, & Pearson, 2015).
properties
IUPAC Name |
6,8-dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCSRDXBNUJLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)Br)Br)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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